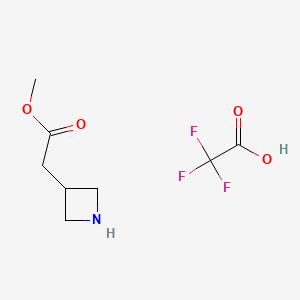

Methyl 3-azetidineacetate trifluoroacetate salt

Description

Properties

IUPAC Name |

methyl 2-(azetidin-3-yl)acetate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.C2HF3O2/c1-9-6(8)2-5-3-7-4-5;3-2(4,5)1(6)7/h5,7H,2-4H2,1H3;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIHOAEAWZALALH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CNC1.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60735068 | |

| Record name | Trifluoroacetic acid--methyl (azetidin-3-yl)acetate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313738-62-3 | |

| Record name | Trifluoroacetic acid--methyl (azetidin-3-yl)acetate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(azetidin-3-yl)acetate; trifluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3-azetidineacetate Trifluoroacetate Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-azetidineacetate trifluoroacetate salt is a chemical compound of interest in the field of medicinal chemistry and drug discovery. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure known to impart favorable physicochemical properties to molecules, such as improved metabolic stability and solubility.[1] This technical guide provides a comprehensive overview of the fundamental properties of this compound, general experimental considerations, and the broader context of the biological significance of azetidine-containing compounds.

Core Properties

While specific experimental data for this compound is limited in publicly available literature, the following tables summarize its known fundamental properties, along with those of its parent amine and the trifluoroacetate counter-ion for comparative analysis.

Table 1: Fundamental Properties of this compound

| Property | Value | Source |

| CAS Number | 1313738-62-3 | [2] |

| Molecular Formula | C₈H₁₂F₃NO₄ | [3] |

| Molecular Weight | 243.18 g/mol | [3] |

| Appearance | Colorless to off-white Solid-Liquid Mixture | [3] |

| Purity | 95%-98% (typical) | [2] |

| Storage Conditions | Under inert gas (nitrogen or Argon) at 2-8°C | [3] |

Table 2: Properties of the Parent Amine - Methyl 2-(azetidin-3-yl)acetate

| Property | Value | Source |

| CAS Number | 890849-61-3 | [4] |

| Molecular Formula | C₆H₁₁NO₂ | [4] |

| Molecular Weight | 129.16 g/mol | [4] |

| IUPAC Name | methyl 2-(azetidin-3-yl)acetate | [4] |

Table 3: Properties of the Counter-ion - Trifluoroacetic Acid

| Property | Value | Source |

| CAS Number | 76-05-1 | PubChem |

| Molecular Formula | C₂HF₃O₂ | PubChem |

| Molecular Weight | 114.02 g/mol | PubChem |

| Boiling Point | 72.4 °C | PubChem |

| Melting Point | -15.4 °C | PubChem |

| Density | 1.489 g/cm³ at 20 °C | PubChem |

Experimental Protocols and Considerations

Synthesis

The synthesis of this compound would likely involve the reaction of Methyl 2-(azetidin-3-yl)acetate with trifluoroacetic acid.

-

Step 1: Synthesis of Methyl 2-(azetidin-3-yl)acetate: This precursor could be synthesized through various established routes for creating substituted azetidines, such as the intramolecular cyclization of a suitable γ-amino ester derivative.[5][6]

-

Step 2: Salt Formation: The trifluoroacetate salt is formed by treating the free base, Methyl 2-(azetidin-3-yl)acetate, with trifluoroacetic acid in an appropriate solvent. The product can then be isolated by precipitation and filtration or by removal of the solvent under reduced pressure.[7]

Purification

Purification of the final salt product is crucial to remove any unreacted starting materials or byproducts.

-

Recrystallization: If the compound is a solid, recrystallization from a suitable solvent system can be an effective purification method.

-

Chromatography: For more challenging purifications, techniques like reversed-phase high-performance liquid chromatography (HPLC) can be employed. It is important to note that the trifluoroacetic acid used in the mobile phase for HPLC can result in the final product being isolated as the TFA salt.[8][9]

Analysis

Standard analytical techniques would be used to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the structure of the molecule. Spectral data for similar trifluoroacetate salts can be used as a reference.[10][11]

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the cation and confirm the presence of the trifluoroacetate counterion.[12]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups present in the molecule.

Biological Significance of Azetidine Derivatives

While no specific biological activity has been reported for this compound, the azetidine ring is a key pharmacophore in a wide range of biologically active molecules. Its unique conformational constraints and ability to introduce a nitrogen atom into a rigid framework make it an attractive scaffold for drug design.[13][14][15][16]

Azetidine derivatives have been investigated for a multitude of therapeutic applications, including:

-

Neuroscience: Azetidine-based compounds are promising for the development of treatments for neurological diseases such as Parkinson's disease, Tourette's syndrome, and ADHD.[17] They have also been explored as GABA uptake inhibitors and have shown activity at NMDA receptors.[18][19]

-

Enzyme Inhibition: The azetidine scaffold has been incorporated into inhibitors of various enzymes, including dipeptidyl peptidase IV (DPP IV), which is a target for type 2 diabetes treatment.[20]

-

Antimicrobial and Anticancer Activity: The azetidine ring is a component of numerous compounds with demonstrated antibacterial and anticancer properties.[13][14]

The diverse biological activities of azetidine derivatives highlight the potential of this compound as a building block or a candidate for further investigation in various drug discovery programs.

Conclusion

This compound is a valuable chemical entity for researchers in drug discovery and development. While specific data on this compound is limited, its structural components—the azetidine ring and the acetate moiety—are well-represented in a wide array of biologically active molecules. This guide provides the currently available fundamental data and outlines general experimental approaches. The broader context of the pharmacological importance of azetidine derivatives suggests that this compound holds potential as a versatile building block for the synthesis of novel therapeutic agents. Further research is warranted to fully elucidate its specific physicochemical and biological properties.

References

- 1. US4760177A - Process for preparing alkali metal salts of trifluoroacetic acid in the anhydrous and crystalline state - Google Patents [patents.google.com]

- 2. This compound, CasNo.1313738-62-3 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]

- 3. Methyl 3-azetidineacetate trifluoro-acetate | 1313738-62-3 [amp.chemicalbook.com]

- 4. Methyl 2-(azetidin-3-yl)acetate | C6H11NO2 | CID 53408531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates | MDPI [mdpi.com]

- 7. data.epo.org [data.epo.org]

- 8. Simple, rapid method for converting a peptide from one salt form to another - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. N-METHYLANILINIUM TRIFLUOROACETATE(29885-95-8) 1H NMR spectrum [chemicalbook.com]

- 12. Methyl trifluoroacetate [webbook.nist.gov]

- 13. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. lifechemicals.com [lifechemicals.com]

- 15. img01.pharmablock.com [img01.pharmablock.com]

- 16. Azetidines - Enamine [enamine.net]

- 17. sciencedaily.com [sciencedaily.com]

- 18. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV) - PubMed [pubmed.ncbi.nlm.nih.gov]

"Methyl 3-azetidineacetate trifluoroacetate salt" CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-azetidineacetate trifluoroacetate salt is a specialized chemical compound utilized primarily as a building block in synthetic organic chemistry. Its structure incorporates an azetidine ring, a four-membered nitrogen-containing heterocycle, which is a valuable scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. The trifluoroacetate salt form often enhances stability and handling properties. This guide provides a comprehensive overview of its chemical identity, available physicochemical properties, and detailed experimental protocols for its application in synthesis.

Chemical Identity and Structure

CAS Number: 1313738-62-3[1]

Molecular Formula: C₈H₁₂F₃NO₄

Molecular Weight: 243.18 g/mol

Structure:

The compound consists of the methyl ester of 3-azetidineacetic acid protonated by trifluoroacetic acid.

Physicochemical Data

Quantitative physicochemical data for this compound is not extensively reported in publicly available literature, which is common for specialized synthetic intermediates. The following table summarizes the available information.

| Property | Value | Source |

| Purity | 95%-98% | [1] |

| Appearance | Colorless to off-white Solid-Liquid Mixture | ChemicalBook |

| Storage Temperature | Under inert gas (nitrogen or Argon) at 2-8°C | ChemicalBook |

Safety and Handling

For detailed safety and handling information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions include:

-

Handling in a well-ventilated area or in a chemical fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoiding inhalation of dust or vapors.

-

Preventing contact with skin and eyes.

-

Storing in a tightly sealed container in a cool, dry place.

Experimental Protocols

This compound is a versatile intermediate for the synthesis of more complex molecules, particularly those containing a substituted azetidine moiety. Below are detailed experimental protocols from patent literature.

Protocol 1: Nucleophilic Aromatic Substitution

This protocol details the synthesis of a substituted pyridine derivative.

Reaction Scheme:

Methodology:

-

To a solution of 2,6-difluoropyridine in acetonitrile (MeCN), add this compound and potassium carbonate (K₂CO₃).

-

Stir the reaction mixture at 80°C for 18 hours.

-

Upon completion, filter the reaction mixture to remove solid residues.

-

The filtrate containing the desired product can then be subjected to standard purification procedures, such as chromatography.

Protocol 2: Palladium-Catalyzed Cross-Coupling Reaction

This protocol describes a palladium-catalyzed cross-coupling reaction to form a C-N bond.

Reaction Scheme:

Methodology:

-

In a reaction vessel, combine the aryl or heteroaryl halide/triflate, this compound, and cesium carbonate in 1,4-dioxane.

-

Degas the mixture with an inert gas, such as nitrogen.

-

Add the palladium catalyst (palladium acetate, Pd(OAc)₂) and the ligand (XantPhos).

-

Purge the reaction mixture again with the inert gas.

-

Stir the mixture at 100°C until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

After completion, the reaction mixture is worked up using standard aqueous and organic extraction procedures.

-

The final product is purified by chromatography.

Conclusion

This compound serves as a key synthetic intermediate for the introduction of the 3-(methoxycarbonylmethyl)azetidine moiety into a variety of molecular scaffolds. While extensive physicochemical and biological data for the salt itself are not widely available, its utility in the synthesis of potentially bioactive molecules is evident from the patent literature. The experimental protocols provided herein offer a practical guide for researchers in the fields of medicinal chemistry and drug discovery for the application of this versatile building block.

References

An In-depth Technical Guide to Methyl 3-azetidineacetate Trifluoroacetate Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-azetidineacetate trifluoroacetate salt, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical properties, a likely synthetic route with experimental protocols, and the potential biological significance of the core azetidine scaffold.

Core Compound Data

The fundamental properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₈H₁₂F₃NO₄ |

| Molecular Weight | 243.18 g/mol |

| CAS Number | 1313738-62-3 |

Synthetic Protocol

Stage 1: Horner-Wadsworth-Emmons (HWE) Reaction

This initial step constructs the α,β-unsaturated ester backbone.

-

Reaction: 1-Boc-3-azetidinone is reacted with methyl 2-(dimethoxyphosphoryl)acetate in the presence of a strong base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (THF).

-

Procedure:

-

Suspend sodium hydride (60% dispersion in mineral oil) in dry THF.

-

Add methyl 2-(dimethoxyphosphoryl)acetate dropwise to the suspension at 0 °C.

-

After stirring for 30 minutes, add a solution of 1-Boc-3-azetidinone in dry THF.

-

Allow the reaction to proceed for 1-2 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

The combined organic layers are dried and concentrated. Purification is typically achieved via flash column chromatography.[3]

-

-

Intermediate Product: tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate.

Stage 2: Hydrogenation/Reduction

The double bond of the unsaturated intermediate is reduced to yield the saturated azetidine ring.

-

Reaction: The intermediate from Stage 1 is hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Procedure:

-

Dissolve the intermediate, tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, in a suitable solvent like methanol.

-

Add a catalytic amount of 10% Pd/C.

-

Subject the mixture to a hydrogen gas atmosphere (typically 20-150 psi) and stir until hydrogen uptake ceases.

-

Filter off the catalyst and concentrate the solvent to yield the product.

-

-

Intermediate Product: tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate.

Stage 3: N-Boc Deprotection and Trifluoroacetate Salt Formation

The final stage involves the removal of the Boc protecting group and the formation of the desired trifluoroacetate salt.

-

Reaction: The Boc-protected intermediate is treated with trifluoroacetic acid (TFA).

-

Procedure:

-

Dissolve the intermediate, tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate, in a solvent such as dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction for the completion of deprotection.

-

Remove the solvent and excess TFA under reduced pressure to yield the final product, this compound.

-

Biological Significance and Potential Applications

While specific biological data for this compound is not extensively published, the azetidine scaffold is a well-recognized pharmacophore in drug discovery. Azetidine derivatives are known to exhibit a wide range of biological activities.

-

Antibacterial and Antifungal Properties: The 2-azetidinone skeleton is the core structure of β-lactam antibiotics, one of the most widely used classes of antibacterial agents.[4][5]

-

Anticancer and Anti-inflammatory Activity: Various derivatives of azetidine have demonstrated potential as anticancer and anti-inflammatory agents.[4][6]

-

Neurological Applications: Certain azetidine derivatives have been investigated as GABA uptake inhibitors, suggesting their potential in treating neurological disorders.[7]

-

Other Therapeutic Areas: The versatility of the azetidine ring has led to its exploration in developing treatments for tuberculosis, diabetes, and viral infections.[5]

The incorporation of the azetidine motif can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability and solubility.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. Azetidin-3-yl-acetic acid methyl ester hydrochloride | 1229705-59-2 [chemicalbook.com]

- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iipseries.org [iipseries.org]

- 5. acgpubs.org [acgpubs.org]

- 6. benchchem.com [benchchem.com]

- 7. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Methyl 3-azetidineacetate Trifluoroacetate Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of Methyl 3-azetidineacetate trifluoroacetate salt, focusing on its solubility and stability. Given the absence of specific published data for this salt, this document outlines the standardized methodologies and experimental protocols required to determine these critical parameters. The azetidine motif is a valuable scaffold in medicinal chemistry, known for conferring desirable properties such as improved metabolic stability and pharmacokinetic profiles.[1][2][3] Therefore, a thorough understanding of the solubility and stability of its derivatives is paramount for successful drug development.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[4] For a salt form, solubility is influenced by factors such as the pH of the medium, temperature, and the presence of counterions.[5] The trifluoroacetate (TFA) counterion can significantly impact the physicochemical properties of the parent molecule.

Hypothetical Solubility Data

The following table illustrates how quantitative solubility data for this compound would be presented. This data is for illustrative purposes and would need to be determined experimentally.

| Solvent System | Temperature (°C) | Method | Hypothetical Solubility (mg/mL) | Observations |

| Deionized Water | 25 | Shake-Flask | > 50 | Freely Soluble |

| Phosphate-Buffered Saline (pH 7.4) | 25 | Shake-Flask | > 50 | Freely Soluble |

| Simulated Gastric Fluid (pH 1.2) | 37 | Shake-Flask | > 50 | Freely Soluble |

| Simulated Intestinal Fluid (pH 6.8) | 37 | Shake-Flask | > 50 | Freely Soluble |

| Methanol | 25 | Shake-Flask | 25-35 | Soluble |

| Ethanol | 25 | Shake-Flask | 15-25 | Sparingly Soluble |

| Acetonitrile | 25 | Shake-Flask | 5-10 | Slightly Soluble |

| Dichloromethane | 25 | Shake-Flask | < 1 | Practically Insoluble |

Stability Profile

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6][7] Forced degradation studies are conducted under more severe conditions to identify potential degradation products and establish degradation pathways.[6][8] These studies are crucial for developing stability-indicating analytical methods.[9][10][11]

Hypothetical Forced Degradation Data

This table summarizes potential outcomes from a forced degradation study on this compound, as mandated by ICH guidelines.[5][7] The goal is typically to achieve 5-20% degradation to ensure that the analytical method can detect impurities.[5][12]

| Stress Condition | Reagent/Parameters | Duration | Assay (% Recovery) | Total Degradants (%) | Major Degradant (RT) |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 92.5 | 7.5 | 4.2 min |

| Base Hydrolysis | 0.1 M NaOH | 8 hours | 88.1 | 11.9 | 5.8 min |

| Oxidative | 3% H₂O₂ | 24 hours | 95.3 | 4.7 | 6.1 min |

| Thermal | 80°C (Solid State) | 72 hours | 98.9 | 1.1 | Not Detected |

| Photolytic (Solid) | ICH Q1B Option 2 | 1.2 million lux hours | 99.2 | 0.8 | Not Detected |

| Photolytic (Solution) | ICH Q1B Option 2 | 200 W h/m² | 96.8 | 3.2 | 7.3 min |

Experimental Protocols

Detailed methodologies are critical for obtaining reproducible and reliable data. The following sections describe standard protocols for solubility and stability assessment.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

-

Preparation: Prepare saturated solutions by adding an excess amount of this compound to vials containing the selected solvents (e.g., water, PBS pH 7.4, methanol).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material should be confirmed visually.[8]

-

Sample Collection: Withdraw an aliquot from each vial.

-

Separation: Immediately filter the aliquot through a suitable filter (e.g., 0.22 µm PVDF) to remove any undissolved solids.

-

Quantification: Dilute the filtrate with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility in mg/mL based on the measured concentration and the dilution factor.

Protocol for Stability Assessment (Forced Degradation Study)

This protocol follows ICH Q1A(R2) guidelines for stress testing.[5][7]

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water:acetonitrile 50:50) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep at room temperature.

-

Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature.

-

Thermal (Solution): Heat the stock solution at a controlled temperature (e.g., 80°C).

-

Thermal (Solid): Place the solid compound in a controlled temperature oven (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[6] A dark control sample should be stored under the same conditions to exclude thermal degradation.

-

-

Time Points: Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24, 48 hours).

-

Quenching: For hydrolytic samples, neutralize the solution by adding an equimolar amount of base or acid, respectively.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample (time zero), using a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from all process impurities and degradation products.[9]

-

Data Evaluation: Calculate the percentage of remaining intact drug and the percentage of each degradation product. Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that the parent peak is free from co-eluting degradants.

Visualizations: Workflows and Pathways

Diagram: Solubility Determination Workflow

Caption: Workflow for Thermodynamic Solubility Assessment.

Diagram: Forced Degradation Study Workflow

Caption: Workflow for Forced Degradation (Stress Testing).

Diagram: Potential Signaling Pathway Involvement

Azetidine-containing compounds have been investigated as potent inhibitors of various signaling pathways, including the STAT3 (Signal Transducer and Activator of Transcription 3) pathway, which is implicated in cancer cell proliferation and survival.[13] The diagram below illustrates a simplified representation of this pathway, indicating where an azetidine-based inhibitor might act.

Caption: Simplified STAT3 Signaling Pathway Inhibition.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijcrt.org [ijcrt.org]

- 8. scispace.com [scispace.com]

- 9. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

- 10. scribd.com [scribd.com]

- 11. ijcrt.org [ijcrt.org]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. pubs.acs.org [pubs.acs.org]

Spectroscopic and Synthetic Profile of Methyl 3-Azetidineacetate Trifluoroacetate Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-azetidineacetate Trifluoroacetate Salt, a valuable building block in medicinal chemistry and drug development. This document details its characteristic nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic properties. Furthermore, it outlines the experimental protocols for acquiring such data and presents a logical workflow for its synthesis.

Spectroscopic Data

The spectroscopic data presented herein is a composite, based on available information for closely related structural analogs and the trifluoroacetate counter-ion. The data for the cation, Methyl 3-azetidineacetate, is represented by its N-Boc protected precursor, Methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate, as detailed in the scientific literature. This serves as a close approximation for the expected spectral features of the azetidine ring and the methyl acetate moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the cation and anion components of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Methyl 3-azetidineacetate Cation | |||

| OCH₃ (Methyl ester) | ~3.66 | Singlet | - |

| CH₂ (Azetidine ring, positions 2 & 4) | ~4.52-4.76 | Multiplet | - |

| CH (Azetidine ring, position 3) & CH₂ (Acetate) | Overlapping signals | Multiplet | - |

| NH (Azetidine ring) | Variable | Broad Singlet | - |

| Trifluoroacetate Anion | |||

| CF₃ | No proton signal | - | - |

Note: The chemical shifts for the azetidine ring protons are based on the N-Boc protected analog, Methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate. The NH proton signal is expected to be broad and its chemical shift can vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Chemical Shift (δ) ppm |

| Methyl 3-azetidineacetate Cation | |

| COOCH₃ (Ester carbonyl) | ~165.7 |

| OCH₃ (Methyl ester) | ~51.5 |

| C-2, C-4 (Azetidine ring) | ~57.9 and 60.3 |

| C-3 (Azetidine ring) | ~153.1 (in ylidene precursor) |

| CH₂ (Acetate) | Data not available |

| Trifluoroacetate Anion | |

| CF₃ | ~116 (quartet, ¹JCF ≈ 291 Hz) |

| COO⁻ | ~162 (quartet, ²JCF ≈ 36 Hz) |

Note: The ¹³C NMR data for the cation is based on the N-Boc protected ylidene precursor and may differ in the saturated target molecule. The trifluoroacetate carbon signals are characteristically split into quartets due to coupling with the fluorine atoms.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique suitable for analyzing polar and ionic compounds.

Table 3: Predicted Mass Spectrometry Data

| Ion | Expected m/z |

| Methyl 3-azetidineacetate Cation ([M+H]⁺) | 130.0868 |

| Trifluoroacetate Anion ([M-H]⁻) | 112.9853 |

Note: The expected m/z for the cation is calculated for the protonated form of Methyl 3-azetidineacetate (C₆H₁₁NO₂). The trifluoroacetate anion is typically observed in negative ion mode.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule.

Table 4: Predicted Infrared (IR) Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| Methyl 3-azetidineacetate Cation | |

| N-H Stretch (Azetidine) | ~3300-3500 (broad) |

| C-H Stretch (Aliphatic) | ~2850-3000 |

| C=O Stretch (Ester) | ~1735 |

| Trifluoroacetate Anion | |

| C=O Stretch (Carboxylate) | ~1680-1720 |

| C-F Stretch | ~1100-1300 (strong, multiple bands) |

Note: The IR data is based on characteristic absorption frequencies for the respective functional groups.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

¹H and ¹³C NMR:

-

Dissolve approximately 5-10 mg of the this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed with a 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS):

-

Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

Introduce the sample into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Acquire spectra in both positive and negative ion modes to observe the cation and anion, respectively.

-

Typical ESI source parameters include a capillary voltage of 3-4 kV, a nebulizing gas flow of 1-2 L/min, and a drying gas temperature of 200-300 °C.

-

Analyze the resulting mass spectra to identify the molecular ions and any characteristic fragment ions.

Infrared Spectroscopy

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.

-

Analyze the resulting spectrum to identify the characteristic absorption bands of the functional groups.

Synthesis Workflow

The synthesis of Methyl 3-azetidineacetate typically involves the protection of the azetidine nitrogen, followed by functionalization at the 3-position, and subsequent deprotection. The trifluoroacetate salt is commonly formed during the final deprotection step when trifluoroacetic acid is used.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data relies on the correlation of different spectral features to elucidate the molecular structure.

Commercial Availability and Technical Guide: Methyl 3-azetidineacetate Trifluoroacetate Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and potential biological relevance of Methyl 3-azetidineacetate trifluoroacetate salt (CAS No. 1313738-62-3). This information is intended to support researchers and professionals in drug discovery and development in sourcing and utilizing this compound.

Physicochemical Properties

| Property | Value |

| CAS Number | 1313738-62-3 |

| Molecular Formula | C₈H₁₂F₃NO₄ |

| Molecular Weight | 243.18 g/mol |

| IUPAC Name | methyl 2-(azetidin-3-yl)acetate;2,2,2-trifluoroacetic acid |

| Appearance | Colorless to off-white solid-liquid mixture |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C |

Commercial Availability

This compound is available from a range of chemical suppliers. The following table summarizes the offerings from several key vendors. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.

| Supplier | Catalog Number | Purity | Quantity | Price (USD) |

| AK Scientific, Inc. | 3665AD | Not Specified | 1g | $105 |

| 5g | $351 | |||

| BOC Sciences | 1313738-62-3 | 97.0% | Inquiry | Inquiry |

| NovaChemistry | - | 95%-98% | Inquiry | Inquiry |

| Synthonix | M0406 | 97.0% | 1g | $70 |

| 5g | $250 | |||

| TRC | M335070 | Not Specified | 50mg | $65 |

Experimental Protocols

The synthesis of the core scaffold, methyl 2-(azetidin-3-yl)acetate, is a key consideration for its application in research and development. A common and efficient synthetic route involves a two-step process: a Horner-Wadsworth-Emmons (HWE) reaction to form an α,β-unsaturated ester, followed by an aza-Michael addition to introduce the amine functionality.[1][2]

Step 1: Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (HWE Reaction)

This initial step establishes the core structure of the molecule.

Materials:

-

1-Boc-3-azetidinone

-

Methyl 2-(dimethoxyphosphoryl)acetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Dry Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a suspension of sodium hydride (60% dispersion in mineral oil) in dry THF, add neat methyl 2-(dimethoxyphosphoryl)acetate.

-

After 30 minutes of stirring, add a solution of 1-Boc-3-azetidinone in dry THF.

-

Stir the resulting mixture for 1 hour.

-

Quench the reaction by adding water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate.

Step 2: Synthesis of Methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetate (Aza-Michael Addition)

This step introduces the azetidine moiety to the previously synthesized intermediate.

Materials:

-

tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

-

Azetidine

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Acetonitrile

Procedure:

-

Combine tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, azetidine, and DBU in acetonitrile.

-

Heat the reaction mixture to 65°C for 4 hours.

-

Upon completion, the reaction mixture can be worked up and purified to yield methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetate.

The final step to obtain the trifluoroacetate salt would typically involve the deprotection of the Boc group using trifluoroacetic acid.

Potential Biological Relevance and Signaling Pathways

While specific studies on the biological activity of this compound are not widely published, the azetidine scaffold is a recognized privileged structure in medicinal chemistry.[3] Azetidine-containing compounds have been investigated for a wide range of therapeutic applications, including as antibacterial agents and enzyme inhibitors.

Of particular interest to drug development professionals is the emerging role of azetidine-based compounds as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[4][5][6][7][8] The STAT3 pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is implicated in various cancers.

The diagram below illustrates a generalized mechanism of STAT3 activation and its inhibition by azetidine-containing compounds. These inhibitors often target the SH2 domain of STAT3, preventing its dimerization and subsequent translocation to the nucleus, thereby inhibiting the transcription of target genes involved in tumorigenesis.[6]

Caption: STAT3 signaling pathway and inhibition by azetidine compounds.

Experimental Workflow for Compound Acquisition and Evaluation

The following diagram outlines a logical workflow for researchers interested in acquiring and evaluating this compound or similar novel chemical entities.

Caption: Workflow for compound acquisition and biological evaluation.

References

- 1. Page loading... [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. 1313738-62-3(methyl 2-(azetidin-3-yl)acetate; trifluoroacetic acid) | Kuujia.com [ko.kuujia.com]

- 4. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo [escholarship.org]

- 6. benchchem.com [benchchem.com]

- 7. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Technical Guide: Safety and Handling of Methyl 3-azetidineacetate Trifluoroacetate Salt

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not replace a formal Safety Data Sheet (SDS). Always consult the official SDS provided by the supplier before handling this chemical. The toxicological properties of this compound have not been fully investigated.[1] All handling should be performed by trained personnel in a controlled laboratory setting.

Introduction

Methyl 3-azetidineacetate trifluoroacetate salt (CAS No: 1313738-62-3) is a chemical intermediate used in research and development.[1][2] Due to its chemical structure, which includes an azetidine ring and a trifluoroacetate salt, specific safety and handling precautions are necessary to minimize risk to laboratory personnel. This guide provides a comprehensive overview of the known hazards, handling procedures, and emergency protocols.

Hazard Identification and Classification

This compound is classified as a warning-level hazard.[1] The primary known risks are eye irritation and the potential to cause an allergic skin reaction.[1]

GHS Classification:

-

Eye Irritation: Category 2A (H319: Causes serious eye irritation)[1]

-

Skin Sensitization: Category 1 (H317: May cause an allergic skin reaction)[1]

Signal Word: WARNING[1]

Pictogram:

Potential Health Effects:

-

Acute Effects: May be harmful if ingested or inhaled.[1] It is an irritant to mucous membranes and the upper respiratory tract.[1]

-

Eye Contact: Causes serious eye irritation.[1]

-

Skin Contact: May cause an allergic skin reaction.[1]

-

Chronic Effects: The long-term health hazards of this product have not been fully investigated.[1]

Physical and Chemical Properties

A summary of the known physical and chemical properties is provided in the table below.

| Property | Value |

| CAS Registry Number | 1313738-62-3 |

| Molecular Formula | C8H12F3NO4 |

| Molecular Weight | 243.18 g/mol |

| Appearance | Data not specified (likely a solid) |

| Solubility | Data not specified |

| Incompatibilities | Strong oxidizing agents, strong acids and bases |

| Hazardous Decomposition | Carbon monoxide, carbon dioxide, hydrogen fluoride, oxides of nitrogen |

Source: Matrix Scientific SDS[1]

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is crucial to ensure safety.

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:[1]

-

Eye Protection: Chemical safety goggles.[1]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]

-

Body Protection: A laboratory coat and protective clothing.[1] For larger quantities or in case of a spill, chemical-resistant boots may be necessary.[1]

-

Respiratory Protection: All handling should be performed in a certified chemical fume hood to avoid breathing dust or vapor.[1] If a fume hood is not available, a NIOSH-approved respirator appropriate for the potential exposure level should be used.

Engineering Controls

-

Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Safety Equipment: A safety shower and eyewash station must be readily available in the immediate work area.[1]

Storage

-

Container: Keep the container tightly closed when not in use.[1]

-

Conditions: Store in a cool, dry, and well-ventilated place.[1]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[1]

Emergency Procedures

First Aid Measures

-

If in Eyes: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

-

If on Skin: Wash the affected area immediately and thoroughly with generous quantities of running water and a non-abrasive soap.[1] An emollient may be applied to the affected area.[1] Seek medical attention if irritation or an allergic reaction develops.[1] Contaminated clothing should be washed before reuse.[1]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

-

If Swallowed: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response

-

Small Spills: Wear appropriate PPE.[1] For solid material, carefully scoop it up. For liquid material, absorb it with an inert material. Place the contained material into a suitable, closed container for disposal.[1]

-

Large Spills: Evacuate the area. Wear a respirator, impervious boots, and heavy rubber gloves.[1] Contain the spill and follow the procedure for small spills. Ventilate the area and wash the spill site after material pickup is complete.[1]

Fire-Fighting Measures

-

Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol/polymer foam.[1]

-

Specific Hazards: Under fire conditions, this compound may emit toxic fumes, including carbon oxides, hydrogen fluoride, and nitrogen oxides.[1]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

All waste material should be disposed of in accordance with federal, state, and local regulations.[1] It is recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

Logical Workflow for Handling

The following diagram illustrates the standard operating procedure for the safe handling of this compound.

Caption: Workflow for Safe Handling of this compound.

References

Methyl 3-azetidineacetate Trifluoroacetate Salt: A Constrained Amino Acid Analog for Enhanced Peptide Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of constrained amino acid analogs into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance the therapeutic properties of peptide-based drugs. By reducing conformational flexibility, these analogs can pre-organize a peptide into its bioactive conformation, leading to improved metabolic stability, receptor affinity, and cell permeability. Among the various constrained analogs, azetidine-containing amino acids have emerged as particularly valuable tools. This technical guide provides a comprehensive overview of Methyl 3-azetidineacetate Trifluoroacetate Salt, a key building block for introducing a constrained glycine analog into peptide sequences.

Physicochemical Properties and Structural Features

This compound is a non-natural amino acid analog where the azetidine ring imparts significant conformational constraints. The four-membered ring system reduces the rotational freedom around the peptide backbone, influencing the local and global conformation of the resulting peptide.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1313738-62-3 |

| Molecular Formula | C8H12F3NO4 |

| Molecular Weight | 243.18 g/mol |

| Appearance | Colorless to off-white solid-liquid mixture |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C |

Note: Data sourced from publicly available chemical supplier information.

The trifluoroacetate salt form is common for amino acid esters, often resulting from purification by reverse-phase high-performance liquid chromatography (RP-HPLC) using trifluoroacetic acid (TFA) in the mobile phase, or from the cleavage step in solid-phase peptide synthesis (SPPS).[1]

Impact on Peptide Conformation and Biological Activity

The incorporation of an azetidine ring into a peptide backbone has profound effects on its three-dimensional structure and, consequently, its biological function.

Conformational Constraints

The azetidine ring acts as a potent turn-inducer, promoting specific secondary structures.[2] Unlike the more flexible proline ring, the azetidine ring can encourage a less stable, all-trans conformation in cyclic peptides.[3][4][5][6] This conformational rigidity can lead to a more defined three-dimensional structure, which is crucial for high-affinity receptor binding.[7] However, in some contexts, peptides containing azetidine-2-carboxylic acid have been found to be somewhat more flexible than their proline-containing counterparts due to a decrease in repulsive noncovalent interactions.[8]

Enhanced Biological Properties

The conformational constraints imposed by the azetidine moiety can translate into several advantageous properties for peptide therapeutics:

-

Increased Metabolic Stability: The rigid structure can sterically hinder the approach of proteolytic enzymes, thereby increasing the peptide's half-life in biological systems.[9][10][11][12][13]

-

Improved Receptor Affinity and Selectivity: By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding to a receptor is reduced, potentially leading to higher affinity.[14]

-

Enhanced Cell Permeability: For intracellular targets, the ability of a peptide to cross the cell membrane is critical. The conformational constraints and reduction in hydrogen bond donors upon cyclization or modification can improve passive diffusion across cell membranes.[11]

-

Increased Cyclization Efficiency: The turn-inducing nature of azetidine residues can facilitate the macrocyclization of linear peptides, often leading to improved yields of cyclic peptides.[2][6]

The following diagram illustrates the logical relationship between the incorporation of Methyl 3-azetidineacetate and the enhancement of peptide properties.

Caption: Logical flow from analog incorporation to improved therapeutic properties.

Quantitative Data on Azetidine-Containing Peptides

While specific quantitative data for peptides containing Methyl 3-azetidineacetate is not extensively available in a comparative format, the following table summarizes representative data for other azetidine-containing compounds, demonstrating their potential to enhance biological activity.

Table 2: Representative Biological Activity of Azetidine-Containing Compounds

| Compound | Target/Assay | IC50 (nM) | Cell Line | Reference |

| Azetidine-containing TZT-1027 Analog (1a) | Antiproliferative Activity | 2.2 | A549 | [3] |

| Azetidine-containing TZT-1027 Analog (1a) | Antiproliferative Activity | 2.1 | HCT116 | [3] |

| (R)-azetidine-2-carboxamide STAT3 Inhibitor (5a) | STAT3 Inhibition (EMSA) | 520 | - | [15] |

| (R)-azetidine-2-carboxamide STAT3 Inhibitor (5o) | STAT3 Inhibition (EMSA) | 380 | - | [15] |

| (R)-azetidine-2-carboxamide STAT3 Inhibitor (8i) | STAT3 Inhibition (EMSA) | 340 | - | [15] |

| AF12198 (Azetidine-containing peptide) | IL-1-induced IL-8 production | 25 | Human Dermal Fibroblasts | [16] |

| AF12198 (Azetidine-containing peptide) | IL-1-induced ICAM-1 expression | 9 | Endothelial Cells | [16] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, its incorporation into peptides, and key biological assays.

Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step process involving the formation of the azetidine ring, introduction of the acetate moiety, and subsequent salt formation.

Protocol 1: Synthesis of Methyl 2-(1-Boc-azetidin-3-ylidene)acetate [17][18]

-

Horner-Wadsworth-Emmons Reaction: To a solution of methyl 2-(dimethoxyphosphoryl)acetate in dry THF at 0°C, add sodium hydride (60% dispersion in mineral oil).

-

Stir the mixture at 0°C for 30 minutes.

-

Add a solution of 1-Boc-3-azetidinone in dry THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 1.5 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield methyl 2-(1-Boc-azetidin-3-ylidene)acetate.

Protocol 2: Synthesis of Methyl 2-(1-Boc-azetidin-3-yl)acetate [19]

-

Aza-Michael Addition: A detailed protocol for this specific reduction was not found in the search results, but a common method would be catalytic hydrogenation.

-

Dissolve methyl 2-(1-Boc-azetidin-3-ylidene)acetate in a suitable solvent such as methanol or ethanol.

-

Add a catalyst, such as Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain Methyl 2-(1-Boc-azetidin-3-yl)acetate.

Protocol 3: Boc Deprotection and Trifluoroacetate Salt Formation [20][21][22][23][24]

-

Dissolve Methyl 2-(1-Boc-azetidin-3-yl)acetate in dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA) (e.g., 25-50% v/v in DCM).

-

Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

-

Remove the volatiles in vacuo to yield this compound. The crude product can be used directly in peptide synthesis or purified if necessary.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The following is a general workflow for incorporating this compound into a peptide sequence using Fmoc-based SPPS.

Caption: General workflow for solid-phase peptide synthesis incorporating the constrained analog.

Protocol 4: SPPS of an Azetidine-Containing Peptide [9][25][26][27][28]

-

Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15-20 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 times).

-

Amino Acid Coupling:

-

In a separate vial, pre-activate Fmoc-protected Methyl 3-azetidineacetate (if the free amine is to be acylated) or couple the trifluoroacetate salt directly if the N-terminus is desired to be free for subsequent modifications. For coupling, use a suitable coupling reagent such as HBTU/HATU (3 equivalents) and a base like DIPEA (6 equivalents) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Washing: Wash the resin thoroughly with DMF.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., TFA/H2O/TIPS, 95:2.5:2.5) for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Purification: Purify the crude peptide by preparative RP-HPLC.

-

Lyophilization: Lyophilize the pure fractions to obtain the final peptide.

In Vitro Proteolytic Stability Assay

This assay determines the stability of the modified peptide in the presence of proteases.

Protocol 5: Proteolytic Stability Assay [10][11][12][29]

-

Peptide Solution: Prepare a stock solution of the purified azetidine-containing peptide and a control peptide (without the azetidine analog) in a suitable buffer (e.g., PBS).

-

Enzyme Solution: Prepare a solution of the desired protease (e.g., trypsin, chymotrypsin, or human serum) in the same buffer.

-

Incubation: Mix the peptide and enzyme solutions to a final desired concentration and incubate at 37°C.

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

-

Quenching: Immediately stop the enzymatic reaction by adding a quenching agent (e.g., 10% TFA or by heating).

-

Analysis: Analyze the samples by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining at each time point.

-

Data Analysis: Plot the percentage of intact peptide versus time to determine the half-life (t1/2) of the peptide.

Caco-2 Cell Permeability Assay

This assay is a standard in vitro model to predict the intestinal absorption of drugs.

Caption: Workflow for assessing peptide permeability using the Caco-2 cell model.

Protocol 6: Caco-2 Permeability Assay [16][30][31][32][33]

-

Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

-

Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

-

Assay Buffer: Wash the cells with pre-warmed Hanks' Balanced Salt Solution (HBSS).

-

Dosing: Add the test peptide solution (dissolved in HBSS) to the apical (donor) chamber.

-

Sampling: At various time points, collect samples from the basolateral (receiver) chamber.

-

Analysis: Quantify the concentration of the peptide in the collected samples using a validated LC-MS/MS method.

-

Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the rate of peptide appearance in the receiver chamber.

-

A is the surface area of the membrane.

-

C0 is the initial concentration in the donor chamber.

-

Conclusion

This compound is a valuable building block for the synthesis of conformationally constrained peptides. Its incorporation can lead to significant improvements in metabolic stability, receptor binding, and cell permeability, thereby enhancing the therapeutic potential of peptide-based drug candidates. The experimental protocols provided in this guide offer a framework for the synthesis, peptide incorporation, and biological evaluation of this promising constrained amino acid analog. Further research into the specific structure-activity relationships of peptides containing Methyl 3-azetidineacetate will undoubtedly continue to expand its utility in drug discovery and development.

References

- 1. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]

- 2. chembk.com [chembk.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 7. Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]

- 13. [PDF] Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | Semantic Scholar [semanticscholar.org]

- 14. ias.ac.in [ias.ac.in]

- 15. Synthesis of conformationally constrained amino acid and peptide derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 17. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. benchchem.com [benchchem.com]

- 20. rsc.org [rsc.org]

- 21. Boc Deprotection - TFA [commonorganicchemistry.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 24. researchgate.net [researchgate.net]

- 25. rsc.org [rsc.org]

- 26. chem.uci.edu [chem.uci.edu]

- 27. luxembourg-bio.com [luxembourg-bio.com]

- 28. Universal peptide synthesis via solid-phase methods fused with chemputation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

- 30. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 31. Caco-2 Permeability | Evotec [evotec.com]

- 32. enamine.net [enamine.net]

- 33. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]

Unveiling the Potential of Methyl 3-Azetidineacetate Trifluoroacetate Salt as a Novel GABA Analog: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in regulating neuronal excitability. Analogs of GABA have been instrumental in the development of therapeutics for a range of neurological and psychiatric disorders. This technical guide explores the potential of a novel compound, Methyl 3-azetidineacetate trifluoroacetate salt, as a GABA analog. While direct experimental data on this specific salt is not yet publicly available, this document outlines a comprehensive strategy for its evaluation. By examining the structural similarities to known GABAergic compounds and detailing the requisite experimental protocols, we provide a roadmap for researchers to investigate its synthesis, receptor binding affinity, functional activity, and transporter interaction. This guide serves as a foundational resource for elucidating the pharmacological profile of Methyl 3-azetidineacetate and its potential as a new modulator of the GABA system.

Introduction: The Rationale for Investigating Methyl 3-Azetidineacetate

The core structure of Methyl 3-azetidineacetate features an azetidine ring, a four-membered nitrogen-containing heterocycle, which can be considered a conformationally restricted analog of GABA. The conformational rigidity imposed by the ring structure can lead to enhanced selectivity and potency for specific GABA receptor subtypes or transporters. The ester functional group offers a site for metabolic modification and may influence pharmacokinetic properties such as blood-brain barrier permeability.

The trifluoroacetate salt form is common for amine-containing compounds, often improving stability and solubility. It is crucial in experimental evaluations to consider the potential for the trifluoroacetate counter-ion to influence biological systems, though it is generally considered inert at typical concentrations.

This guide will proceed by first proposing a synthetic route for the parent compound, followed by a detailed description of the essential in vitro assays required to characterize its activity as a GABA analog.

Synthesis of Methyl 3-Azetidineacetate

While a specific synthesis for the trifluoroacetate salt is not detailed in the public domain, a plausible synthetic route for the parent compound, methyl 2-(azetidin-3-yl)acetate, can be adapted from established methods for similar derivatives. A common and effective strategy involves a two-step process.[1]

A potential synthetic workflow is outlined below:

Caption: Proposed synthetic route for this compound.

In Vitro Evaluation: A Step-by-Step Guide

To ascertain the potential of this compound as a GABA analog, a series of in vitro experiments are necessary. These will determine its binding affinity for GABA receptors and transporters, as well as its functional effects on receptor activity.

GABA Receptor Binding Assays

The initial step is to determine if the compound binds to the primary GABA receptors, GABA_A and GABA_B. This is typically achieved through competitive radioligand binding assays.

This protocol is adapted from established methods for assessing binding to the GABA_A receptor.[2][3]

Objective: To determine the binding affinity (Ki) of this compound for the GABA_A receptor.

Materials:

-

Radioligand: [³H]Muscimol or [³H]GABA.

-

Non-specific binding control: Unlabeled GABA or bicuculline.

-

Tissue preparation: Rat brain cortex membranes.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Test compound: this compound at various concentrations.

Procedure:

-

Membrane Preparation: Homogenize rat brain cortices in a sucrose buffer and perform a series of centrifugations to isolate the crude synaptic membrane fraction. The final pellet is resuspended in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a fixed concentration (e.g., 5 nM [³H]muscimol), and either the test compound at varying concentrations, buffer (for total binding), or a high concentration of unlabeled GABA (for non-specific binding).

-

Incubation: Incubate the plates at 4°C for 45 minutes to allow binding to reach equilibrium.

-

Termination: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

A similar protocol is employed for the GABA_B receptor, using a GABA_B-specific radioligand.

Objective: To determine the binding affinity (Ki) of this compound for the GABA_B receptor.

Materials:

-

Radioligand: --INVALID-LINK---Baclofen.

-

Non-specific binding control: Unlabeled GABA or (-)-baclofen.

-

Tissue preparation: Rat brain cortex membranes.

-

Assay buffer: 50 mM Tris-HCl with 2.5 mM CaCl₂, pH 7.4.

-

Test compound: this compound at various concentrations.

Procedure: The procedure is analogous to the GABA_A receptor binding assay, with the appropriate radioligand and non-specific binding control.

The workflow for a typical radioligand binding assay is depicted below:

Caption: General workflow for a competitive radioligand binding assay.

Functional Assays: Electrophysiology

Should the binding assays indicate significant affinity, the next crucial step is to determine the functional effect of the compound on GABA receptors. Whole-cell patch-clamp electrophysiology on cultured neurons or cells expressing recombinant GABA receptors is the gold standard.[4][5]

Objective: To determine if this compound acts as an agonist, antagonist, or allosteric modulator at GABA_A receptors.

Materials:

-

Cultured primary neurons (e.g., hippocampal or cortical) or a cell line (e.g., HEK293) expressing specific GABA_A receptor subunits.

-

Patch-clamp rig with amplifier, digitizer, and perfusion system.

-

Extracellular solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).

-

Intracellular solution (e.g., containing CsCl, MgCl₂, EGTA, HEPES, ATP, GTP).

-

GABA (agonist control).

-

Bicuculline (antagonist control).

-

Test compound.

Procedure:

-

Cell Preparation: Plate cells on coverslips for recording.

-

Recording: Establish a whole-cell patch-clamp configuration on a single cell. Clamp the cell at a holding potential of -70 mV.

-

Agonist Test: Apply the test compound alone at various concentrations to determine if it directly activates the GABA_A receptor, indicated by an inward chloride current.

-

Antagonist Test: Co-apply the test compound with a known concentration of GABA to see if it reduces the GABA-evoked current.

-

Modulator Test: Pre-apply the test compound followed by co-application with GABA to assess for positive or negative allosteric modulation (potentiation or inhibition of the GABA response).

-

Data Analysis: Measure the peak amplitude of the currents. For agonist activity, generate a dose-response curve and calculate the EC50. For antagonist activity, calculate the IC50. For modulation, quantify the percentage change in the GABA-evoked current.

The logical flow for functional characterization is as follows:

Caption: Decision tree for the functional characterization of the test compound.

GABA Transporter (GAT) Uptake Assays

Given that some azetidine derivatives are known GABA uptake inhibitors, it is essential to evaluate the effect of Methyl 3-azetidineacetate on GATs.

This assay measures the ability of the test compound to inhibit the uptake of radiolabeled GABA into cells expressing GABA transporters.[6][7][8]

Objective: To determine if this compound inhibits GABA transporters and to calculate its IC50.

Materials:

-

Cell line expressing a specific GAT isoform (e.g., GAT-1).

-

[³H]GABA.

-

Uptake buffer (e.g., HEPES-buffered saline with glucose).

-

Test compound at various concentrations.

-

Known GAT inhibitor (e.g., tiagabine for GAT-1) as a positive control.

Procedure:

-

Cell Plating: Plate the cells in a 96-well plate.

-

Pre-incubation: Wash the cells and pre-incubate them with the test compound or control in uptake buffer for a short period (e.g., 10-20 minutes) at 37°C.

-

Uptake Initiation: Add [³H]GABA to each well to initiate the uptake process.

-

Incubation: Incubate for a defined period (e.g., 1-10 minutes) at 37°C.

-

Termination: Rapidly wash the cells with ice-cold buffer to remove extracellular [³H]GABA and stop the uptake.

-

Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity by liquid scintillation counting.

-

Data Analysis: Determine the IC50 value for the inhibition of [³H]GABA uptake.

Data Presentation

All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical Binding Affinity Data

| Compound | Receptor | Radioligand | K_i (nM) |

| Methyl 3-azetidineacetate | GABA_A | [³H]Muscimol | TBD |

| Methyl 3-azetidineacetate | GABA_B | --INVALID-LINK---Baclofen | TBD |

| GABA (Control) | GABA_A | [³H]Muscimol | Value |

| (-)-Baclofen (Control) | GABA_B | --INVALID-LINK---Baclofen | Value |

TBD: To be determined

Table 2: Hypothetical Functional Activity Data

| Compound | Assay Type | Receptor Subtype | Effect | EC50/IC50 (µM) |

| Methyl 3-azetidineacetate | Agonist Test | GABA_A (α1β2γ2) | TBD | TBD |

| Methyl 3-azetidineacetate | Antagonist Test | GABA_A (α1β2γ2) | TBD | TBD |

| Methyl 3-azetidineacetate | Modulation Test | GABA_A (α1β2γ2) | TBD | TBD |

TBD: To be determined

Table 3: Hypothetical GAT Inhibition Data

| Compound | Transporter | IC50 (µM) |

| Methyl 3-azetidineacetate | GAT-1 | TBD |

| Methyl 3-azetidineacetate | GAT-2 | TBD |

| Methyl 3-azetidineacetate | GAT-3 | TBD |

| Methyl 3-azetidineacetate | BGT-1 | TBD |

| Tiagabine (Control) | GAT-1 | Value |

TBD: To be determined

Signaling Pathways

Understanding the downstream effects of GABA receptor activation is crucial for interpreting functional data.

Caption: Simplified signaling pathways for GABA_A and GABA_B receptors.

Conclusion

This compound represents an intriguing candidate for exploration as a novel GABA analog. Its constrained cyclic structure holds promise for specificity and potency. This technical guide provides a comprehensive, albeit prospective, framework for its systematic evaluation. By following the detailed experimental protocols for synthesis, receptor binding, functional analysis, and transporter interaction, researchers can effectively elucidate the pharmacological profile of this compound. The data generated will be critical in determining its potential for further development as a therapeutic agent targeting the GABAergic system.

References

- 1. benchchem.com [benchchem.com]

- 2. PDSP - GABA [kidbdev.med.unc.edu]

- 3. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods for recording and measuring tonic GABAA receptor-mediated inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recording of GABA-Gated Currents. [bio-protocol.org]

- 6. A homogeneous assay to assess GABA transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of 3-Substituted Azetidine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in medicinal chemistry. Its inherent ring strain and three-dimensional character offer unique conformational constraints that can enhance binding affinity and selectivity for biological targets. Among these, 3-substituted azetidine derivatives have garnered significant attention due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the biological significance of these compounds, focusing on their therapeutic potential in oncology, central nervous system (CNS) disorders, and infectious diseases. Detailed experimental protocols and visual representations of key biological pathways are provided to support researchers and scientists in the development of novel therapeutics based on this versatile scaffold.

Therapeutic Applications of 3-Substituted Azetidine Derivatives